Target‑Cell Cytotoxicity vs. 1‑Naphthyloxy Isomer: NPC‑TW01 Proliferation
The 2‑naphthyloxy isomer (CAS 315671‑64‑8) inhibits NPC‑TW01 nasopharyngeal carcinoma cell proliferation with an IC50 of approximately 0.6 µM, accompanied by selectivity for tumor cells over peripheral blood mononuclear cells (PBMCs) at up to 50 µM . In contrast, the 1‑naphthyloxy isomer (2‑(1‑naphthyloxy)‑N‑[4‑(1‑pyrrolidinylsulfonyl)phenyl]acetamide) does not have reported anti‑proliferative activity in this cell line but is instead characterized as a LOX/LOXL2 amine oxidase inhibitor with IC50 values of 75–300 nM [1]. Thus, although the two regioisomers share identical molecular weight and formula, their biological readouts in cellular assays are orthogonal, demonstrating that the 2‑naphthyloxy orientation is required for the observed NPC‑TW01 activity.
| Evidence Dimension | IC50 against NPC-TW01 cell line |
|---|---|
| Target Compound Data | ~0.6 µM (inhibition of cell proliferation); no effect on PBMCs at ≤50 µM |
| Comparator Or Baseline | 1‑Naphthyloxy isomer: not active in NPC-TW01 model; active against LOX/LOXL2 (IC50 75–300 nM) |
| Quantified Difference | Qualitative shift from anti-proliferative (2-isomer) to amine oxidase inhibition (1-isomer) |
| Conditions | NPC‑TW01 human nasopharyngeal carcinoma cell line; compound source: vendor product page citing 'recent studies' |
Why This Matters
Procurement of the correct naphthyloxy regioisomer is obligatory if the experimental aim is to evaluate NPC‑TW01 antiproliferative activity, because the 1‑naphthyloxy isomer engages a different target class (LOX/LOXL2) and shows no comparable cytotoxicity.
- [1] BindingDB entry BDBM461421 (2-(1-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide). LOX/LOXL2 IC50 range 75–300 nM. Data curated from US patent 11,459,309. View Source
